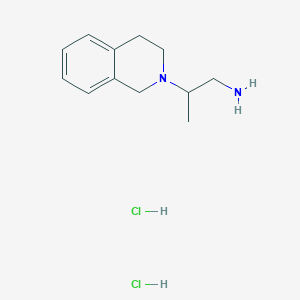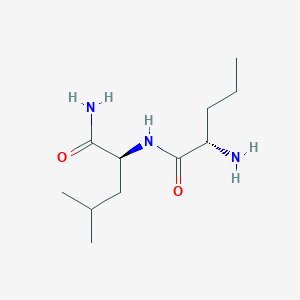
L-norvalyl-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-norvalyl-L-leucinamide is a dipeptide compound composed of the amino acids L-norvaline and L-leucine. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is of interest due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-norvalyl-L-leucinamide can be synthesized through a series of chemical reactions involving the coupling of L-norvaline and L-leucine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of L-norvaline using a suitable protecting group such as a carbamate. The carboxyl group of L-leucine is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protected L-norvaline is then coupled with the activated L-leucine to form the dipeptide. The protecting groups are subsequently removed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
L-norvalyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group in this compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
L-norvalyl-L-leucinamide has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in modulating enzyme activity and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of L-norvalyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target proteins, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
L-norvalyl-L-leucinamide can be compared with other similar dipeptide compounds, such as:
- L-alanyl-L-leucinamide
- L-valyl-L-leucinamide
- L-isoleucyl-L-leucinamide
These compounds share similar structural features but differ in the side chains of the amino acids involved. This compound is unique due to the presence of the norvaline residue, which imparts distinct physicochemical properties and biological activities .
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-8(12)11(16)14-9(10(13)15)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9-/m0/s1 |
InChI Key |
GVRRLWMQUCQIDB-IUCAKERBSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


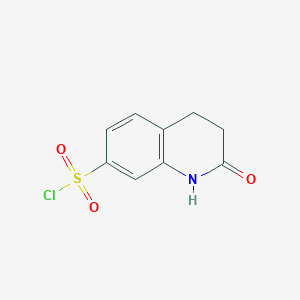
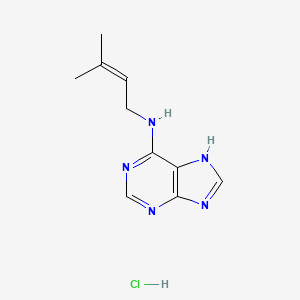

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
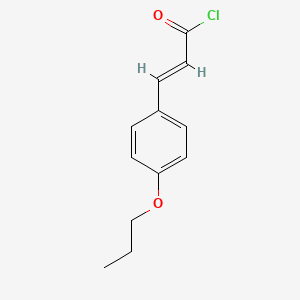
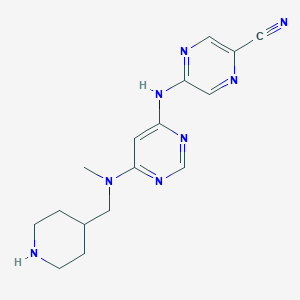
![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)
